TLR7 Selectivity: Loxoribine is TLR7‑Specific, Resiquimod Activates Both TLR7 and TLR8
Loxoribine selectively activates TLR7, whereas the imidazoquinoline derivative Resiquimod (R‑848) activates both TLR7 and TLR8 [1]. This selectivity is demonstrated in TLR‑transfected HEK293 cells and human PBMCs, where Loxoribine triggers only TLR7‑mediated signaling, while R‑848 triggers both TLR7 and TLR8 pathways [1].
| Evidence Dimension | TLR7 vs. TLR8 activation |
|---|---|
| Target Compound Data | Selective for TLR7 |
| Comparator Or Baseline | Resiquimod (R‑848): Activates both TLR7 and TLR8 |
| Quantified Difference | Loxoribine is TLR7‑specific; R‑848 is dual TLR7/8 agonist |
| Conditions | TLR‑transfected HEK293 cells, human PBMCs |
Why This Matters
TLR7‑specific activation produces a distinct cytokine profile (e.g., IFN‑α from pDCs) compared to dual TLR7/8 activation, which is critical for studies dissecting TLR7‑ versus TLR8‑mediated immunity.
- [1] Jurk M, Kritzler A, Schulte B, Tluk S, Schetter C, Krieg AM, Vollmer J. Modulating responsiveness of human TLR7 and 8 to small molecule ligands with T‑rich phosphorothiate oligodeoxynucleotides. Eur J Immunol. 2006;36(7):1815-26. doi:10.1002/eji.200535806. View Source
